Hdbtu

Description

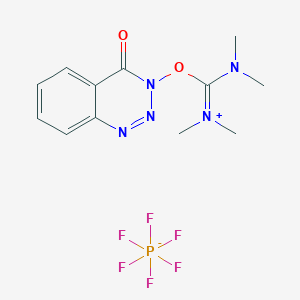

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDGCPRFFOXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HBTU Coupling Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly effective and widely used aminium-based coupling reagent in peptide synthesis.[1][2] Introduced in 1978, it has become a staple in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies due to its ability to facilitate efficient peptide bond formation with low racemization.[1][2] This technical guide provides a comprehensive overview of HBTU, including its chemical properties, mechanism of action, comparative performance data, and detailed experimental protocols.

Core Concepts

Chemical Properties of HBTU

| Property | Value |

| IUPAC Name | [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate |

| CAS Number | 94790-37-1 |

| Molecular Formula | C₁₁H₁₆F₆N₅OP |

| Molar Mass | 379.247 g·mol⁻¹ |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents like DMF, NMP, and DCM |

HBTU's structure, featuring a benzotriazole moiety, is key to its function in activating carboxylic acids for facile reaction with amino groups.[2]

Mechanism of Action

The primary function of HBTU is to activate a carboxylic acid group to facilitate its coupling with a primary or secondary amine, forming a stable amide bond. The generally accepted mechanism involves the formation of an HOBt (hydroxybenzotriazole) active ester intermediate.

The key steps are as follows:

-

Deprotonation: In the presence of a base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic carbon atom of HBTU.

-

Intermediate Formation: This leads to the formation of an unstable intermediate and the release of a tetramethylurea byproduct.

-

Active Ester Formation: The intermediate rearranges to form a more stable HOBt active ester.

-

Nucleophilic Attack: The amino group of the incoming amino acid attacks the carbonyl carbon of the active ester.

-

Peptide Bond Formation: This results in the formation of the new peptide bond and the release of HOBt.

// Nodes Carboxylic_Acid [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (DIPEA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylate [label="R-COO⁻\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HBTU [label="HBTU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="[Unstable Intermediate]", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Active_Ester [label="R-CO-OBt\n(Active Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="R-CO-NH-R'\n(Peptide Bond)", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HOBt [label="HOBt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Carboxylic_Acid -> Carboxylate [label="+ Base", color="#202124"]; Base -> Carboxylate [style=invis]; Carboxylate -> Intermediate [label="+ HBTU", color="#202124"]; HBTU -> Intermediate [style=invis]; Intermediate -> Active_Ester [label="- Tetramethylurea", color="#202124"]; Intermediate -> TMU [style=invis]; Active_Ester -> Peptide_Bond [label="+ Amine", color="#202124"]; Amine -> Peptide_Bond [style=invis]; Peptide_Bond -> HOBt [label="+ HOBt (regenerated)", style=dashed, color="#202124"]; } HBTU Mechanism of Action.

Performance and Efficiency

HBTU is renowned for its high coupling efficiency and its ability to suppress racemization, a critical factor in producing pure, biologically active peptides.[3] While its performance can be sequence-dependent, it generally provides excellent results.

The following table summarizes a comparative study of coupling reagents for the synthesis of a peptide-oligonucleotide conjugate.

| Coupling Reagent | Synthesis Phase | Yield (%) |

| HBTU | Solid-Phase | 0 |

| PyBOP | Solid-Phase | 4 |

| DMTMM | Solid-Phase | 15 |

| EDC | Solid-Phase | 24 |

| HBTU | Solution-Phase | Low (not quantified) |

| PyBOP | Solution-Phase | Low (not quantified) |

| DMTMM | Solution-Phase | 50 |

| EDC | Solution-Phase | 95 |

Source: Adapted from a study on peptide-oligonucleotide conjugation. It is important to note that these results are for a specific, complex synthesis and may not be representative of all peptide syntheses.

Despite the lower performance in this specific complex synthesis, HBTU is generally considered a highly efficient reagent for standard peptide synthesis, often outperforming older reagents.[4]

Experimental Protocols

The following is a detailed protocol for a typical manual solid-phase peptide synthesis (SPPS) cycle using Fmoc chemistry and HBTU as the coupling reagent.

Materials and Reagents:

-

Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole) - optional, to further suppress racemization[5]

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v) for Fmoc deprotection

-

DCM (Dichloromethane)

-

Appropriate resin (e.g., Rink Amide, Wang)

-

Reaction vessel with a sintered glass filter

Protocol:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test. For hindered amino acids, a longer coupling time or a double coupling may be necessary.[6]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

// Nodes Start [label="Start: Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Swell [label="1. Resin Swelling\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF, DCM)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA, HBTU, DIPEA in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF, DCM)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Loop [label="Repeat for each\nAmino Acid", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Deprotection [label="4. Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="5. Cleavage from Resin\n& Side-Chain Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="6. Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="7. Analysis\n(Mass Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Swell [color="#202124"]; Swell -> Deprotection [color="#202124"]; Deprotection -> Wash1 [color="#202124"]; Wash1 -> Coupling [color="#202124"]; Coupling -> Wash2 [color="#202124"]; Wash2 -> Loop [color="#202124"]; Loop -> Deprotection [label=" Next Cycle", style=dashed, color="#202124"]; Loop -> Final_Deprotection [label=" Final Cycle", color="#202124"]; Final_Deprotection -> Cleavage [color="#202124"]; Cleavage -> Purification [color="#202124"]; Purification -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } SPPS Workflow with HBTU.

Conclusion

HBTU remains a cornerstone of modern peptide synthesis due to its high efficiency, reliability, and ability to minimize racemization.[3][7] Its versatility in both manual and automated synthesis protocols makes it an invaluable tool for researchers in academia and industry. While alternative coupling reagents continue to be developed, HBTU's well-established performance and extensive documentation ensure its continued prominence in the synthesis of peptides for research, diagnostics, and therapeutic applications.

References

- 1. HBTU - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

HBTU in Peptide Synthesis: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product. Among the vast array of available reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has established itself as a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its popularity stems from its high coupling efficiency, rapid reaction kinetics, and its remarkable ability to suppress racemization, a critical factor in producing biologically active peptides.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of HBTU, presents quantitative data on its performance, and offers detailed experimental protocols for its application.

Core Mechanism of Action

HBTU is an aminium-based coupling reagent that facilitates the formation of an amide bond between a carboxylic acid and an amine. The core of its function lies in the activation of the carboxylic acid group of an N-protected amino acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain.

The activation process proceeds through the formation of an active ester intermediate. The generally accepted mechanism involves the following key steps:

-

Formation of the O-acylisourea Intermediate: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon atom of HBTU.

-

Intramolecular Rearrangement and Formation of the HOBt Ester: The initial adduct rapidly rearranges to form a more stable and highly reactive 1-hydroxybenzotriazole (HOBt) ester. This ester is the key activated species that will react with the amine. Tetramethylurea is formed as a byproduct of this reaction.[2][3]

-

Nucleophilic Attack and Peptide Bond Formation: The free amino group of the incoming amino acid attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired peptide bond and the release of HOBt.

This mechanism is highly efficient and minimizes the risk of racemization, particularly through the formation of the stable HOBt ester intermediate which is less prone to side reactions that can lead to the loss of stereochemical purity.[4]

Quantitative Data and Performance Comparison

The efficacy of a coupling reagent is typically evaluated based on its coupling efficiency (yield) and its ability to prevent racemization. While exact figures can vary depending on the specific amino acids being coupled, the solvent, and other reaction conditions, comparative studies provide valuable insights into the performance of HBTU.

One study comparing different coupling reagents for the synthesis of dipeptides found that while BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) afforded slightly higher yields and lower racemization in the tested examples, HBTU still demonstrated high efficiency.[5]

| Coupling Reagent | Dipeptide Product | Yield (%) | Diastereomeric Ratio (L-L : L-D) |

| HBTU | Cbz-Leu-Phe-OMe | 85 | 98.5 : 1.5 |

| BOP | Cbz-Leu-Phe-OMe | 92 | 99.2 : 0.8 |

| FDPP | Cbz-Leu-Phe-OMe | 88 | 98.9 : 1.1 |

| IBCF | Cbz-Leu-Phe-OMe | 75 | 97.0 : 3.0 |

Table adapted from a comparative study of selected coupling reagents in dipeptide synthesis.[5] Cbz = Carboxybenzyl, OMe = Methyl ester, Leu = Leucine, Phe = Phenylalanine. FDPP = Pentafluorophenyl diphenylphosphinate, IBCF = Isobutyl chloroformate.

It is important to note that for more challenging couplings, such as those involving sterically hindered amino acids or "difficult sequences" prone to aggregation, the choice of coupling reagent and conditions becomes even more critical. In many such cases, HBTU has been shown to provide excellent results, often outperforming other reagents.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the use of HBTU in solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents

-

Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole) - Optional, can be added to further suppress racemization

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Appropriate resin for SPPS (e.g., Rink Amide, Wang resin)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Diethyl ether

Standard HBTU Coupling Protocol for Fmoc-SPPS

This protocol is for a standard coupling cycle on a 0.1 mmol scale.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (blue/purple beads) indicates an incomplete reaction, and a second coupling should be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

-

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Conclusion

HBTU remains a highly effective and reliable coupling reagent for peptide synthesis. Its well-understood mechanism of action, leading to the formation of a reactive HOBt ester, ensures high coupling efficiencies while minimizing the critical side reaction of racemization. The provided experimental protocols offer a robust framework for the successful application of HBTU in Fmoc-based solid-phase peptide synthesis. For researchers and professionals in drug development, a thorough understanding and proficient application of HBTU are invaluable for the efficient and high-quality synthesis of peptides.

References

- 1. nbinno.com [nbinno.com]

- 2. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]

- 3. HBTU - Wikipedia [en.wikipedia.org]

- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 5. tandfonline.com [tandfonline.com]

- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

HBTU: A Technical Guide for Researchers in Peptide Synthesis and Drug Development

An In-depth Examination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a Premier Coupling Reagent

In the landscape of peptide chemistry and the development of novel therapeutics, the efficient and reliable formation of amide bonds is of paramount importance. Among the vast array of available coupling reagents, HBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, has established itself as a cornerstone reagent for researchers and scientists. This technical guide provides a comprehensive overview of HBTU, including its chemical properties, a detailed mechanism of action, experimental protocols, and a comparative analysis of its performance.

Core Chemical and Physical Properties

HBTU is a white to off-white crystalline powder that is widely utilized as a coupling reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its popularity stems from its high coupling efficiency, rapid reaction times, and its notable ability to suppress racemization, thereby preserving the stereochemical integrity of the chiral amino acid building blocks.[2]

| Property | Value |

| IUPAC Name | [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate |

| Synonyms | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| CAS Number | 94790-37-1[3][4] |

| Molecular Formula | C₁₁H₁₆F₆N₅OP[1] |

| Molecular Weight | 379.24 g/mol [1][5] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Soluble in common organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). |

Mechanism of Action: Facilitating Amide Bond Formation

The efficacy of HBTU as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The process, which is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of an activated O-acylisourea intermediate. This intermediate then reacts with the N-terminal amine of a peptide chain to form the desired amide bond, releasing tetramethylurea as a byproduct.

The key to HBTU's ability to minimize racemization is the in-situ formation of a hydroxybenzotriazole (HOBt) ester. This ester is more stable than the O-acylisourea intermediate, reducing the likelihood of oxazolone formation, which is a primary pathway for racemization.

Below is a DOT language script that generates a diagram illustrating the activation and coupling pathway mediated by HBTU.

HBTU-mediated amide bond formation pathway.

Comparative Performance of HBTU

While a comprehensive, standardized comparison of all coupling reagents is challenging due to varying reaction conditions and substrates, the literature consistently demonstrates the high efficiency of HBTU.

| Coupling Reagent | Typical Reaction Time | Relative Cost | Key Advantages |

| HBTU | 15-60 min | Moderate | High efficiency, low racemization, good solubility. |

| HATU | 5-30 min | High | Very high efficiency, effective for hindered couplings. |

| PyBOP | 15-60 min | High | Similar to HBTU, good for solution-phase synthesis. |

| DIC/HOBt | 1-4 hours | Low | Cost-effective, but slower reaction times and potential for side reactions. |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using HBTU

The following is a generalized protocol for the manual solid-phase synthesis of a peptide using Fmoc-chemistry and HBTU as the coupling reagent. The scale and specific parameters may need to be optimized based on the specific peptide sequence and resin.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin (or other suitable solid support)

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Below is a DOT language script that generates a diagram illustrating the experimental workflow for a single coupling cycle in SPPS.

References

The Role of HBTU in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone. Among the vast array of coupling reagents developed to facilitate this crucial transformation, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly effective and widely used reagent.[1] Introduced in 1978, HBTU is lauded for its ability to promote rapid and efficient amide bond formation with minimal side reactions, most notably suppression of racemization.[1][2] This technical guide provides an in-depth exploration of the role of HBTU in amide bond formation, covering its mechanism of action, quantitative performance data, detailed experimental protocols, and a discussion of its advantages and limitations.

Mechanism of Action

The primary function of HBTU in amide bond formation is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.[3] The process begins with the deprotonation of the carboxylic acid by a mild base, typically a hindered amine such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then attacks the electrophilic carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of 1-hydroxybenzotriazole (HOBt). The HOBt ester is the key activated species that is subsequently attacked by the amine nucleophile to form the desired amide bond, regenerating HOBt in the process. The byproducts of this reaction, tetramethylurea and HOBt, are generally soluble in common organic solvents, facilitating purification.[4]

A visual representation of the HBTU activation pathway is provided below.

References

The Strategic Advantage of HBTU in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the choice of a coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. Among the plethora of available options, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a robust and versatile tool. This technical guide provides an in-depth exploration of the advantages of utilizing HBTU, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways and experimental workflows.

Core Advantages of HBTU as a Coupling Reagent

HBTU offers a compelling combination of high reactivity, suppression of side reactions, and operational simplicity, making it a preferred choice for the synthesis of complex peptides and other amide-containing molecules.[1][2][3] Its primary advantages include:

-

High Coupling Efficiency and Rapid Reaction Kinetics: HBTU is renowned for its ability to facilitate rapid and efficient amide bond formation, leading to high yields of the desired product.[1][3][4] This is particularly advantageous in solid-phase peptide synthesis (SPPS), where shorter reaction times are crucial for the successful synthesis of long peptide chains.[5]

-

Low Racemization: A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid building blocks. HBTU is highly effective at minimizing racemization, ensuring the synthesis of enantiomerically pure peptides, which is critical for their biological activity.[1][2][3]

-

Excellent Solubility and Stability: HBTU is readily soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which simplifies its handling and integration into automated synthesis protocols.[2]

-

Formation of Water-Soluble Byproducts: The byproducts generated during HBTU-mediated coupling reactions are generally water-soluble, which facilitates their removal during the work-up and purification stages, leading to cleaner reaction profiles and higher product purity.[1]

-

Versatility in Application: Beyond its widespread use in SPPS, HBTU is also highly effective in solution-phase peptide synthesis, fragment condensation, and the synthesis of a broad range of amides, esters, and other organic molecules.[1][2]

Quantitative Performance Metrics

The superiority of HBTU as a coupling reagent is substantiated by comparative studies that quantify its performance against other common reagents. The following table summarizes key data points from various studies, highlighting differences in yield and the extent of racemization.

| Coupling Reagent | Model Reaction/Peptide | Yield (%) | Epimerization/Racemization (%) | Reference/Notes |

| HBTU | Dipeptide Synthesis | High | Low | In a comparative study, while BOP showed slightly higher yields and lower racemization, HBTU is still considered a highly effective reagent.[6] |

| BOP | Dipeptide Synthesis | Highest | Lowest | [6] |

| IBCF | Dipeptide Synthesis | Moderate | Moderate | [6] |

| HBTU | Synthesis of 65–74ACP | High Purity | Not specified | Produced a peptide with extremely similar purity to HATU. |

| HATU | Synthesis of 65–74ACP | High Purity | Not specified | [7] |

| PyBOP | Synthesis of 65–74ACP | Lower Purity | Not specified | Resulted in additional impurities compared to HBTU and HATU.[7] |

| TBTU | Synthesis of 65–74ACP | Lower Purity | Not specified | Resulted in additional impurities compared to HBTU and HATU.[7] |

| DCC/HOBt | Dipeptide Synthesis | Not specified | 0.8 - 6.0 | HOBt is added to suppress racemization. |

| EDC/HOBt | Dipeptide Synthesis | Not specified | 2.0 - 9.0 | HOBt is added to suppress racemization.[4] |

Mechanism of Action: HBTU-Mediated Amide Bond Formation

The efficacy of HBTU lies in its mechanism of activating a carboxylic acid to facilitate nucleophilic attack by an amine. The process can be visualized as a two-step sequence:

-

Activation of the Carboxylic Acid: The carboxylate anion of the N-protected amino acid attacks the central carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the benzotriazole moiety.

-

Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or amine) then attacks the carbonyl carbon of the activated intermediate, leading to the formation of the tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the stable amide bond and the release of tetramethylurea and HOBt as byproducts.

Caption: Mechanism of HBTU-mediated amide bond formation.

Experimental Protocols

The following are detailed methodologies for common applications of HBTU in organic synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines a typical cycle for the addition of a single amino acid to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF (10 mL/g of resin) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Protocol 2: Solution-Phase Amide Synthesis

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

-

Reagent Preparation:

-

Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Add HBTU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

-

-

Activation:

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

-

Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

-

Coupling:

-

Dissolve the amine (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Experimental Workflow

The following diagram illustrates a typical workflow for an HBTU-mediated coupling reaction, from the initial setup to the final purified product.

Caption: General experimental workflow for HBTU-mediated coupling.

Conclusion

HBTU has firmly established itself as a cornerstone reagent in organic synthesis, offering a favorable balance of reactivity, selectivity, and ease of use. Its ability to promote efficient amide bond formation while minimizing racemization makes it an invaluable asset for researchers and drug development professionals engaged in the synthesis of peptides and other complex organic molecules. By understanding its advantages, mechanism of action, and optimal reaction protocols, scientists can leverage the power of HBTU to accelerate their research and development efforts.

References

The Principle of HBTU in Solid-Phase Peptide Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. At the heart of this methodology lies the coupling reaction, the formation of a peptide bond between two amino acids. The success of this critical step hinges on the use of activating agents, also known as coupling reagents. Among the myriad of available reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a cornerstone in modern peptide synthesis.[1][2][3] Its widespread adoption stems from its high coupling efficiency, rapid reaction kinetics, and its ability to suppress the undesirable side reaction of racemization.[4][5][6]

This technical guide provides a comprehensive overview of the core principles of HBTU in SPPS. It delves into the mechanism of action, presents comparative quantitative data, details experimental protocols, and provides visual representations of the key processes involved.

Core Principle and Mechanism of Action

HBTU is a uronium salt-based coupling reagent that facilitates the formation of an amide bond between the carboxyl group of an incoming N-protected amino acid and the free amino group of the growing peptide chain anchored to a solid support.[4][5] The fundamental principle of HBTU lies in its ability to convert the carboxylic acid into a highly reactive acyl-O-benzotriazolyl ester (active ester).[1][7] This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.

The activation process is initiated by the deprotonation of the carboxylic acid by a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8] The resulting carboxylate anion then attacks the electron-deficient carbon atom of the HBTU molecule. This leads to the formation of the active ester and the release of the tetramethylurea byproduct. The benzotriazole moiety acts as an excellent leaving group, facilitating the subsequent aminolysis step.[1]

The key advantages of using HBTU include:

-

High Coupling Efficiency: HBTU promotes rapid and near-quantitative peptide bond formation, even with sterically hindered amino acids.[9]

-

Suppression of Racemization: The formation of the active ester proceeds through a mechanism that minimizes the loss of stereochemical integrity at the α-carbon of the amino acid.[3][5] The addition of 1-hydroxybenzotriazole (HOBt) can further reduce racemization to insignificant levels.[2][4]

-

Mild Reaction Conditions: HBTU-mediated couplings can be performed at room temperature, preserving the integrity of sensitive amino acid side chains.[5]

-

Good Solubility: HBTU and its byproducts are generally soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), simplifying the washing steps.[5]

Quantitative Data Presentation

The choice of coupling reagent can significantly impact the yield, purity, and racemization levels of the final peptide. The following tables summarize quantitative data comparing HBTU with other commonly used coupling reagents.

Table 1: Comparison of Coupling Efficiency of Various Reagents

| Coupling Reagent | Typical Coupling Time (min) | Reported Yield (%) | Notes |

| HBTU | 10-30 | >99 | Excellent for a wide range of amino acids.[9] |

| HATU | 5-20 | >99 | Generally faster than HBTU, especially for hindered couplings.[4] |

| TBTU | 10-30 | >99 | Similar in efficiency to HBTU.[6] |

| DIC/HOBt | 30-120 | 95-99 | A more traditional and cost-effective method, but generally slower. |

Table 2: Racemization Levels with Different Coupling Reagents

| Coupling Reagent | Amino Acid | % Racemization (D-isomer) | Reference |

| HBTU | Fmoc-Ser(tBu)-OH | Low | [10] |

| HATU | Fmoc-Ser(tBu)-OH | Low | [10] |

| PyBOP | Fmoc-Ser(tBu)-OH | Significant | [10] |

| DCC | Fmoc-Ser(tBu)-OH | Significant | [10] |

| HBTU/HOBt | Z-Phe-Val-OH | <0.1 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving HBTU in Fmoc-based SPPS.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle with HBTU

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test or chloranil test. If the test is positive (indicating free amines), the coupling should be repeated.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Manual Solid-Phase Synthesis of a Short Peptide using HBTU

This protocol describes the manual synthesis of a small peptide on a laboratory scale.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

HBTU

-

DIPEA

-

DMF (synthesis grade)

-

20% Piperidine in DMF

-

DCM (dichloromethane)

-

TFA (trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Reaction vessel with a sintered glass filter

-

Shaker or vortex mixer

Procedure:

-

Resin Preparation: Place the desired amount of resin in the reaction vessel and swell in DMF.

-

First Amino Acid Loading (if not pre-loaded): Follow a standard protocol for loading the first Fmoc-amino acid onto the resin.

-

Peptide Elongation:

-

Perform the Fmoc deprotection as described in Protocol 1.

-

Perform the amino acid coupling using HBTU as described in Protocol 1.

-

Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Lyophilize the crude peptide.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

HBTU Activation and Peptide Coupling Mechanism

Caption: HBTU activation of a carboxylic acid and subsequent peptide bond formation.

General Solid-Phase Peptide Synthesis Workflow

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationships in HBTU-Mediated SPPS

Caption: Interdependencies in HBTU-driven Solid-Phase Peptide Synthesis.

References

- 1. HBTU - Wikipedia [en.wikipedia.org]

- 2. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]

- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

The Advent and Ascendancy of HBTU in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in peptide chemistry. Since its introduction, HBTU has become one of the most widely used coupling reagents for the synthesis of peptides, prized for its high efficiency, low rate of racemization, and compatibility with both solid-phase and solution-phase methodologies. This document delves into the seminal research that established HBTU, its mechanism of action, and provides detailed experimental protocols for its use. Quantitative data is summarized in comparative tables, and key processes are visualized through logical diagrams to offer a thorough resource for researchers in the field.

Discovery and Historical Context

The landscape of peptide synthesis was significantly advanced with the introduction of uronium-based coupling reagents. HBTU was first reported in 1978 by Dourtoglou and colleagues.[1] However, it was the subsequent work by Knorr et al. in 1989 that fully elucidated its utility and popularized its use within the peptide chemistry community. Before the advent of reagents like HBTU, peptide chemists often relied on carbodiimides, which were known to cause significant racemization and other side reactions. The development of HBTU, a stable, crystalline solid, offered a more reliable and efficient alternative, leading to higher purity and yields of synthetic peptides.[2]

The Chemical Core: Structure and Mechanism of Action

HBTU is a uronium salt derived from 1-hydroxybenzotriazole (HOBt).[1][2] Its structure confers a high degree of reactivity, enabling the rapid activation of carboxylic acids.

The mechanism of HBTU in peptide bond formation proceeds through a well-defined pathway:

-

Activation: The carboxyl group of an N-protected amino acid attacks the central carbon atom of HBTU.[3]

-

Formation of the Active Ester: This initial reaction leads to the formation of an HOBt active ester intermediate, with the concomitant release of tetramethylurea as a byproduct.[1][3]

-

Nucleophilic Attack: The free amino group of the second amino acid (or the N-terminal of the growing peptide chain) then attacks the carbonyl carbon of the HOBt ester.

-

Peptide Bond Formation: This nucleophilic substitution results in the formation of the desired peptide bond and the release of HOBt.

This mechanism is highly efficient and minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.[2][3]

Diagram: HBTU Activation and Peptide Coupling Pathway

Caption: Mechanism of HBTU-mediated peptide bond formation.

Quantitative Data and Comparative Analysis

HBTU consistently demonstrates high coupling efficiency and low levels of racemization compared to other common coupling reagents. The following tables summarize these comparisons based on established knowledge in peptide chemistry.

Table 1: Comparison of Common Coupling Reagents

| Reagent | Reagent Type | Relative Cost | Racemization | Byproducts |

| HBTU | Uronium Salt | Moderate | Low | Water-soluble |

| HATU | Uronium Salt | High | Very Low | Water-soluble |

| PyBOP | Phosphonium Salt | High | Low | Carcinogenic (HMPA) |

| DCC | Carbodiimide | Low | High | Insoluble (DCU) |

| EDC | Carbodiimide | Low | Moderate | Water-soluble |

Table 2: Typical Performance Metrics in Solid-Phase Peptide Synthesis (SPPS)

| Reagent | Typical Coupling Time | Typical Yield (per step) | Purity of Crude Peptide |

| HBTU | 15-60 min | >99% | High |

| HATU | 5-20 min | >99.5% | Very High |

| PyBOP | 15-60 min | >99% | High |

| DCC/HOBt | 1-4 hours | 95-99% | Moderate to High |

Detailed Experimental Protocols

The following protocols are provided as a general guide for the use of HBTU in solid-phase peptide synthesis (SPPS). Researchers should optimize these conditions based on the specific peptide sequence and resin.

Manual Solid-Phase Peptide Synthesis (SPPS) using HBTU

Materials:

-

Fmoc-protected amino acids

-

HBTU

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N'-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Appropriate resin (e.g., Rink Amide, Wang)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by HPLC.

Diagram: Standard SPPS Workflow with HBTU

Caption: A typical workflow for solid-phase peptide synthesis.

Conclusion

HBTU has undeniably revolutionized the field of peptide chemistry. Its introduction provided a robust and efficient tool that addressed many of the shortcomings of previous coupling reagents. The mild reaction conditions, high yields, and low propensity for racemization have made it a staple in both academic and industrial laboratories. While newer reagents continue to be developed, HBTU remains a cost-effective and highly reliable choice for the synthesis of a wide range of peptides, securing its place as a cornerstone of modern peptide science.

References

The Theoretical Basis for HBTU's Low Racemization in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of peptides and proteins, the preservation of stereochemical integrity at the α-carbon of each amino acid residue is paramount. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant, often detrimental, effects on the biological activity of the final peptide. The choice of coupling reagent is a critical factor in mitigating racemization. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has long been a widely used coupling reagent, favored for its high efficiency and, notably, its ability to suppress racemization.[1] This guide provides an in-depth technical examination of the theoretical basis for HBTU's low racemization properties, supported by comparative data, experimental methodologies, and mechanistic diagrams.

The Challenge of Racemization in Peptide Synthesis

Racemization during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone intermediate. This pathway is most prominent when the C-terminal amino acid of a growing peptide chain is activated for coupling. The electron-withdrawing nature of the peptide bond on the N-terminus of this residue increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent nucleophilic attack by the incoming amine can occur from either face of the ring, resulting in a mixture of L- and D-isomers in the newly formed peptide.

The Mechanism of HBTU and its Role in Suppressing Racemization

HBTU is a uronium salt-based coupling reagent that functions by activating the carboxylic acid of an N-protected amino acid.[2] The key to its low racemization lies in the nature of the activated intermediate it forms.

The activation process with HBTU proceeds as follows:

-

Formation of an Acyloxyuronium Ion: The carboxylate of the N-protected amino acid attacks the electrophilic carbon atom of HBTU.

-

In Situ Formation of an HOBt Ester: This is the crucial step for racemization suppression. The intermediate rapidly rearranges to form a highly reactive O-acylisourea species which then undergoes intramolecular cyclization to release the relatively stable 1-hydroxybenzotriazole (HOBt) active ester and tetramethylurea as a byproduct.[3]

The HOBt active ester is sufficiently reactive to undergo efficient aminolysis (attack by the N-terminal amine of the coupling partner) to form the desired peptide bond. However, it is significantly less prone to cyclization to the problematic oxazolone intermediate compared to the highly reactive intermediates generated by some other classes of coupling reagents, such as carbodiimides when used without additives.[4] The presence of the HOBt moiety effectively channels the reaction towards the desired peptide bond formation, minimizing the opportunity for the racemization-prone oxazolone pathway.

Visualizing the Reaction Pathways

The following diagrams, rendered using the DOT language, illustrate the key mechanistic pathways involved in peptide coupling and racemization.

References

Methodological & Application

Application Notes and Protocols for HBTU Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds between carboxylic acids and amines.[1][2] It is favored for its high efficiency, mild reaction conditions, and ability to suppress racemization, making it a valuable tool in peptide synthesis and the development of small molecule therapeutics.[1][2][3][4] This document provides a detailed standard protocol for performing an HBTU coupling reaction, including reaction setup, monitoring, workup, and purification.

Mechanism of Action

The HBTU coupling reaction proceeds through the formation of an activated HOBt (Hydroxybenzotriazole) ester of the carboxylic acid. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which facilitates the deprotonation of the carboxylic acid.[5] The resulting carboxylate anion attacks HBTU to form the active ester, with the concomitant release of tetramethylurea.[1][5] This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of HOBt.[1][5]

Quantitative Data Summary

The following table summarizes the typical molar equivalents and reaction parameters for a standard HBTU coupling reaction. These values can be optimized for specific substrates.

| Reagent/Parameter | Molar Equivalents (relative to Carboxylic Acid) | Typical Range | Notes |

| Carboxylic Acid | 1.0 | - | The limiting reagent. |

| Amine | 1.0 - 1.2 | 1.1 | A slight excess of the amine is often used to ensure complete consumption of the activated acid. |

| HBTU | 1.0 - 1.5 | 1.5 | An excess of HBTU ensures efficient activation of the carboxylic acid. |

| Non-nucleophilic Base (e.g., DIPEA) | 2.0 - 4.0 | 3.5 | The base neutralizes the hexafluorophosphate salt of HBTU and the HOBt released during the reaction. |

| Reaction Parameter | Typical Condition | Range | Notes |

| Solvent | DMF | DMF, CH2Cl2, DMSO | Anhydrous polar aprotic solvents are preferred. |

| Temperature | Room Temperature | 0 °C to Room Temperature | Reactions are typically run at room temperature. |

| Reaction Time | 1 - 12 hours | 30 min to 24 hours | Monitored by TLC or LC-MS until completion. |

Experimental Protocol

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using HBTU.

Materials:

-

Carboxylic acid

-

Amine

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) or 10% Citric acid solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 to 0.5 M concentration).

-

Add the amine (1.1 eq) to the solution.

-

Add DIPEA (3.5 eq) to the reaction mixture and stir for a few minutes.

-

In a separate container, dissolve HBTU (1.5 eq) in a minimal amount of anhydrous DMF.

-

Add the HBTU solution to the reaction mixture dropwise at room temperature with vigorous stirring.[5]

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.[5]

-

-

Workup:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

-

Visualizations

.

Caption: Experimental workflow for a standard HBTU coupling reaction.

.

Caption: Simplified mechanism of HBTU-mediated amide bond formation.

References

The Application of HBTU in Solid-Phase Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

HBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a highly efficient aminium-based coupling reagent widely employed in solid-phase peptide synthesis (SPPS). Its popularity stems from its ability to rapidly and effectively facilitate the formation of peptide bonds while minimizing the risk of racemization, a critical factor in producing biologically active peptides. HBTU is compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and is suitable for both manual and automated peptide synthesis.

The primary function of HBTU is to activate the carboxylic acid group of an incoming Fmoc-protected amino acid, converting it into an active ester. This active intermediate is then susceptible to nucleophilic attack by the free amine of the N-terminal amino acid on the growing peptide chain, which is anchored to a solid support resin. This reaction results in the formation of a stable amide bond.

Key Advantages of Using HBTU:

-

High Coupling Efficiency: HBTU promotes rapid and near-complete coupling reactions, leading to higher yields of the desired peptide.

-

Suppression of Racemization: The use of HBTU, often in conjunction with an additive like HOBt (1-hydroxybenzotriazole), significantly reduces the loss of stereochemical integrity at the alpha-carbon of the amino acid during activation and coupling.

-

Good Solubility: HBTU is readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating its use in automated synthesizers.

-

Versatility: It can be used for the coupling of standard, hindered, and modified amino acids.

While highly effective, the performance of HBTU can be compared to other common coupling reagents. The choice of coupling reagent can be critical, especially when dealing with "difficult" sequences that are prone to aggregation or incomplete coupling.

Quantitative Comparison of Coupling Reagents

The efficiency of HBTU has been benchmarked against other popular coupling reagents in the synthesis of the acyl carrier protein fragment (65-74) [ACP(65-74)], a sequence known to be challenging to synthesize. The following table summarizes the yield of the crude peptide obtained using different coupling reagents under similar conditions.

| Coupling Reagent | Leaving Group | Yield of Crude ACP(65-74) (%) |

| HBTU | HOBt | Not specified in the primary comparative study, but generally high. |

| HCTU | 6-Cl-HOBt | 82 |

| HATU | HOAt | 78 |

| PyBOP | HOBt | 60 |

| TBTU | HOBt | 75 |

Data sourced from a comparative study on the synthesis of ACP(65-74). The study did not include HBTU in the final tabulated comparison but is a well-established reagent with comparable efficiency to TBTU.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis using HBTU

This protocol outlines the key steps in a typical SPPS cycle using HBTU as the coupling reagent.

Materials:

-

Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Resin (e.g., Rink Amide, Wang)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation solution and mix for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Preparation of HBTU Activation Solution (100 mL of 0.5 M solution)

-

Dissolve 18.96 g of HBTU in approximately 80 mL of DMF.

-

Once fully dissolved, bring the final volume to 100 mL with DMF.

-

Store the solution in a tightly sealed container, protected from moisture.

Visualizations

HBTU Activation and Peptide Coupling Mechanism

Caption: Mechanism of HBTU-mediated peptide bond formation.

Solid-Phase Peptide Synthesis Workflow using HBTU

Caption: Workflow for a single coupling cycle in Fmoc-SPPS using HBTU.

Application Notes and Protocols for HBTU Activation of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent for the activation of amino acids in peptide synthesis. This document includes detailed protocols, data on activation times, and diagrams to illustrate the underlying chemical processes and workflows.

Introduction

HBTU is a widely used aminium-based coupling reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its popularity stems from its ability to rapidly activate the carboxyl group of an amino acid, facilitating efficient peptide bond formation with high yields and minimal racemization.[1][2][3] HBTU is particularly effective for coupling sterically hindered amino acids, which often pose challenges for other coupling reagents.[2]

HBTU Activation Mechanism

The primary function of HBTU is to convert the carboxyl group of an N-protected amino acid into a more reactive species. This is achieved through the formation of an HOBt (1-hydroxybenzotriazole) ester intermediate. The mechanism involves the attack of the carboxylate anion on the central carbon atom of the HBTU molecule. This generates a highly reactive O-acylisourea intermediate which then reacts with the amine group of the growing peptide chain to form the desired peptide bond. The addition of HOBt as an additive is known to significantly reduce racemization during peptide synthesis.[3]

Caption: HBTU activation mechanism of an amino acid for peptide bond formation.

HBTU Activation and Coupling Times

While the activation of the amino acid carboxyl group by HBTU is very rapid, the overall coupling time can vary depending on several factors, including the specific amino acids being coupled, the solvent, and the scale of the synthesis. Generally, complete coupling reactions are achieved within 10 to 60 minutes.[4] For many standard amino acids, coupling can be complete in as little as 10-30 minutes.[2]

It is important to note that specific quantitative data for the activation time of each individual amino acid is not extensively published. Therefore, it is crucial to monitor the reaction progress to determine the optimal coupling time for a specific sequence.

| Amino Acid Type | Typical Coupling Time (minutes) | Notes |

| Standard Amino Acids | 10 - 30 | Includes most common proteinogenic amino acids. |

| Sterically Hindered Amino Acids (e.g., Val, Ile, Thr) | 30 - 60 (or longer) | May require longer coupling times or a second coupling step ("double coupling") to ensure complete reaction. HBTU is known to be highly efficient for these residues.[2] |

| Arginine (Arg) | 30 - 60 | The bulky side chain protecting group can slow down the reaction. |

| Proline (Pro) | 20 - 40 | As a secondary amine, its reactivity can differ slightly from primary amines. |

Disclaimer: The times listed above are general guidelines. It is highly recommended to monitor the reaction completion using a qualitative method such as the Kaiser test.

Experimental Protocols

Standard Protocol for HBTU-Mediated Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide chain using HBTU.

Materials:

-

Fmoc-protected amino acid

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with N-terminally deprotected peptide

-

Reagents for Kaiser Test (see below)

Procedure:

-

Amino Acid Solution Preparation: In a clean reaction vessel, dissolve 2.0 equivalents of the Fmoc-protected amino acid in DMF (approximately 5 mL per gram of resin).

-

Activation Solution Preparation: To the amino acid solution, add 2.0 equivalents of a 1.0 M HBTU solution in DMF.

-

Activation: Add 4.0 equivalents of DIPEA to the mixture. Allow the pre-activation to proceed for 1-2 minutes at room temperature. The solution may change color.

-

Coupling: Add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 10-60 minutes. The exact time will depend on the amino acids being coupled (see table above).

-

Monitoring: Take a small sample of the resin beads to perform a Kaiser test to check for the presence of free primary amines.

-

Washing: Once the Kaiser test is negative (indicating complete coupling), filter the resin and wash it thoroughly with DMF (3 times) to remove excess reagents and byproducts.

Protocol for the Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive colorimetric method to detect the presence of free primary amines on the resin.[5][6] A positive result (blue color) indicates an incomplete coupling reaction.

Reagents:

-

Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

-

Reagent B: 80 g of phenol in 20 mL of ethanol.

-

Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

-

Collect a small sample of resin beads (approximately 5-10 mg) from the reaction vessel and place them in a small glass test tube.

-

Wash the beads with DMF and then with ethanol to remove any residual reagents.

-

Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

-

Heat the test tube at 100-110°C for 5 minutes.[6]

-

Observe the color of the beads and the solution.

-

Negative Result (Coupling Complete): Beads and solution are yellow or colorless.

-

Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue color.

-

If the Kaiser test is positive, the coupling reaction should be repeated ("recoupling") with a fresh solution of activated amino acid.

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis using HBTU.

Caption: General workflow for HBTU-mediated peptide coupling in SPPS.

References

- 1. nbinno.com [nbinno.com]

- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

Solvent Selection for HBTU-Mediated Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient amide bond formation is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. Among the plethora of available coupling reagents, O-(Benzotriazol-1-yl)-N,N,N',N''-tetramethyluronium hexafluorophosphate (HBTU) has established itself as a robust and widely used reagent. Its popularity stems from its ability to facilitate rapid and efficient couplings with a low propensity for racemization. The success of an HBTU-mediated coupling reaction, however, is not solely dependent on the reagent itself. The choice of solvent plays a critical role in influencing reaction kinetics, solubility of reactants, and the suppression of side reactions. This document provides a comprehensive guide to solvent selection for HBTU-mediated couplings, complete with detailed protocols and a summary of solvent properties to aid in optimizing your synthetic strategy.